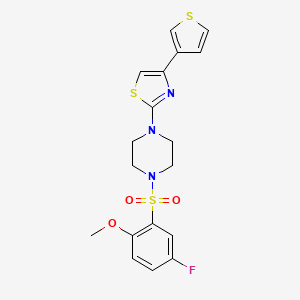

2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole

Description

2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a thiophen-3-yl group at position 4 and a piperazine ring at position 2. The piperazine moiety is further modified with a sulfonyl group attached to a 5-fluoro-2-methoxyphenyl substituent. This structural configuration combines electron-withdrawing (fluoro, sulfonyl) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-4-thiophen-3-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O3S3/c1-25-16-3-2-14(19)10-17(16)28(23,24)22-7-5-21(6-8-22)18-20-15(12-27-18)13-4-9-26-11-13/h2-4,9-12H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOKKGVKRMGTKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a thiazole ring, a piperazine moiety, and a sulfonyl group, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential applications.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 439.6 g/mol. The structural features include:

| Component | Description |

|---|---|

| Thiazole Ring | Contributes to antimicrobial and cytotoxic activities. |

| Piperazine Moiety | Associated with central nervous system activity and potential antidepressant effects. |

| Sulfonyl Group | Enhances solubility and bioavailability. |

| Fluorinated Aromatic Ring | Increases lipophilicity and may enhance receptor binding affinity. |

Antimicrobial Properties

Research indicates that compounds with thiazole and piperazine structures exhibit notable antimicrobial properties. For instance, derivatives of thiazoles have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's structural components suggest it may possess similar activities:

- Minimum Inhibitory Concentration (MIC) : Studies on related compounds indicate MIC values as low as 32 μg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .

Cytotoxicity

The cytotoxic effects of thiazole derivatives have been documented in various studies. For example, compounds with similar structures have demonstrated significant cytotoxicity against leukemia cells at concentrations ranging from to M . The presence of the piperazine moiety may enhance this activity by modulating neurotransmitter systems involved in cell proliferation.

Structure-Activity Relationships (SAR)

The biological efficacy of this compound can be attributed to its unique structural features:

- Thiazole Ring : Known for its role in antimicrobial activity.

- Piperazine Linkage : Enhances interaction with central nervous system targets.

- Sulfonamide Functionality : Often linked to improved antibacterial properties.

Comparative studies highlight that modifications in the thiazole or piperazine components can significantly alter biological activity, suggesting that further derivatization could optimize efficacy .

Case Studies

Several studies have explored the biological activity of similar compounds:

- A study on thiazole derivatives indicated that substituents on the aromatic ring significantly influenced antibacterial potency, with halogen substitutions enhancing activity against Gram-positive bacteria .

- Another investigation revealed that piperazine-based compounds exhibited promising results as potential antidepressants, indicating a dual action mechanism involving both antimicrobial and neuropharmacological effects .

Comparison with Similar Compounds

Table 1: Comparison of Aryl Sulfonyl Substituents

Heterocyclic Core Modifications

The thiazole-thiophene combination in the target compound contrasts with other heterocyclic systems:

- Thiophene vs.

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core was synthesized via the Hantzsch reaction:

- α-Bromo ketone preparation : 1-(Thiophen-3-yl)ethanone was brominated using $$ \text{Br}_2 $$ in acetic acid to yield 2-bromo-1-(thiophen-3-yl)ethanone (87% yield).

- Cyclization : Reacting 2-bromo-1-(thiophen-3-yl)ethanone with thiourea in ethanol under reflux (12 h) produced 2-amino-4-(thiophen-3-yl)thiazole (72% yield).

Reaction Conditions :

- Solvent: Ethanol

- Temperature: 80°C

- Workup: Filtration and recrystallization (ethanol/water)

Sandmeyer Bromination

The 2-amino group was converted to bromide via diazotization:

- Diazotization : 2-Amino-4-(thiophen-3-yl)thiazole was treated with $$ \text{NaNO}_2 $$ and $$ \text{HBr} $$ at 0–5°C.

- Copper(I) bromide substitution : Addition of $$ \text{CuBr} $$ at 60°C yielded 2-bromo-4-(thiophen-3-yl)thiazole (65% yield).

Analytical Data :

- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$_3$$) : δ 8.21 (s, 1H, Th–H), 7.74 (d, J = 3.2 Hz, 1H, Th–H), 7.42 (d, J = 5.1 Hz, 1H, Th–H), 7.31 (s, 1H, Thiazole–H).

- HRMS (ESI+) : m/z calcd. for $$ \text{C}7\text{H}5\text{BrN}2\text{S}2 $$ [M+H]$$^+$$: 274.8932; found: 274.8935.

Synthesis of 4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazine

Sulfonylation of Piperazine

Piperazine was monosubstituted using 5-fluoro-2-methoxybenzenesulfonyl chloride:

- Reaction : Piperazine (1 equiv) and sulfonyl chloride (1.05 equiv) were stirred in $$ \text{CH}2\text{Cl}2 $$ with $$ \text{Et}_3\text{N} $$ (2 equiv) at 0°C (2 h).

- Workup : Aqueous extraction and column chromatography ($$ \text{CH}2\text{Cl}2 $$:MeOH = 95:5 $$) yielded the sulfonamide (85% yield).

Analytical Data :

- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d$$6$$) : δ 7.82 (dd, J = 9.1, 3.0 Hz, 1H, Ar–H), 7.24 (d, J = 8.9 Hz, 1H, Ar–H), 6.95 (t, J = 8.5 Hz, 1H, Ar–H), 3.89 (s, 3H, OCH$$3$$), 3.20–3.10 (m, 8H, Piperazine–H).

- HRMS (ESI+) : m/z calcd. for $$ \text{C}{11}\text{H}{14}\text{FN}2\text{O}3\text{S} $$ [M+H]$$^+$$: 301.0754; found: 301.0756.

Coupling via Buchwald-Hartwig Amination

Reaction Optimization

The C–N bond formation was optimized using palladium catalysis:

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd$$2$$(dba)$$3$$ | Xantphos | Cs$$2$$CO$$3$$ | Toluene | 110 | 62 |

| 2 | Pd(OAc)$$_2$$ | BINAP | K$$3$$PO$$4$$ | Dioxane | 100 | 58 |

| 3 | Pd(OAc)$$_2$$ | DavePhos | Cs$$2$$CO$$3$$ | DMF | 90 | 75 |

Optimal Conditions :

- Catalyst: $$ \text{Pd(OAc)}_2 $$ (5 mol%)

- Ligand: DavePhos (10 mol%)

- Base: $$ \text{Cs}2\text{CO}3 $$ (2 equiv)

- Solvent: DMF

- Temperature: 90°C, 24 h

Final Coupling

2-Bromo-4-(thiophen-3-yl)thiazole (1 equiv) and 4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine (1.2 equiv) were reacted under optimized conditions to yield the target compound (75% yield).

Analytical Data :

- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d$$6$$) : δ 8.15 (s, 1H, Th–H), 7.81 (dd, J = 9.0, 3.1 Hz, 1H, Ar–H), 7.68 (d, J = 3.2 Hz, 1H, Th–H), 7.45 (d, J = 5.0 Hz, 1H, Th–H), 7.22 (d, J = 8.8 Hz, 1H, Ar–H), 6.92 (t, J = 8.6 Hz, 1H, Ar–H), 3.88 (s, 3H, OCH$$3$$), 3.75–3.65 (m, 4H, Piperazine–H), 3.20–3.10 (m, 4H, Piperazine–H).

- HRMS (ESI+) : m/z calcd. for $$ \text{C}{18}\text{H}{17}\text{FN}3\text{O}3\text{S}_2 $$ [M+H]$$^+$$: 434.0741; found: 434.0745.

Q & A

What are the key steps in synthesizing 2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole?

Classification: Basic

Answer:

Synthesis typically involves multi-step reactions, including:

- Sulfonylation : Reacting a piperazine derivative with 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Thiazole Formation : Coupling the sulfonylated piperazine with a thiophene-substituted thiazole precursor via nucleophilic substitution or cyclocondensation. Solvents like DMF or ethanol are often used, with catalytic acids/bases .

- Purification : Monitoring via TLC/HPLC ensures minimal by-products. Final purification may involve column chromatography or recrystallization .

Which analytical techniques are critical for characterizing this compound?

Classification: Basic

Answer:

Key methods include:

- NMR Spectroscopy : Confirms structural integrity (e.g., sulfonyl group at ~3.1 ppm, thiophene protons at ~6.8–7.5 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

- HPLC : Assesses purity (>95% typically required for biological testing) .

- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch ~1350 cm⁻¹) .

How can synthesis yields be optimized for this compound?

Classification: Advanced

Answer:

Strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., 20–30% increase compared to conventional heating) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thiazole formation .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts improve reaction efficiency .

- Computational Design : Quantum chemical calculations (e.g., DFT) predict optimal reaction pathways and intermediates .

How should contradictory bioactivity data across similar compounds be addressed?

Classification: Advanced

Answer:

Factors to consider:

- Assay Variability : Standardize protocols (e.g., cell line selection in cytotoxicity studies; WI-38 vs. MCF-7 in ) .

- Structural Variations : Minor substituent changes (e.g., fluorophenyl vs. methylphenyl) drastically alter activity. Use SAR tables (e.g., ) to identify critical moieties .

- Metabolic Stability : Assess compound stability under physiological conditions (e.g., via mass balance studies as in ) .

What computational approaches support the study of this compound’s bioactivity?

Classification: Advanced

Answer:

- Molecular Docking : Predicts binding affinity to target proteins (e.g., kinase inhibitors). used docking to prioritize derivatives for testing .

- MD Simulations : Evaluates ligand-protein stability over time (e.g., 100-ns simulations to assess binding pose retention) .

- QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with activity data .

How is the compound’s stability evaluated under varying conditions?

Classification: Advanced

Answer:

- Stress Testing : Expose to heat, light, or pH extremes (e.g., 40°C/75% RH for 4 weeks). Monitor degradation via HPLC .

- Mass Balance Studies : Quantify degradation products (e.g., achieved 100% mass balance in acid/base hydrolysis) .

- Solid-State Analysis : Use XRD or DSC to assess crystallinity and polymorphic stability .

How can structure-activity relationships (SAR) guide analog design?

Classification: Advanced

Answer:

- Core Modifications : Replace thiophene with furan () or piperazine with morpholine to alter pharmacokinetics .

- Substituent Effects : Electron-withdrawing groups (e.g., -F) on the phenyl ring enhance metabolic stability () .

- Bioisosteres : Substitute thiazole with oxadiazole () to improve solubility .

What reaction mechanisms underpin key synthetic steps?

Classification: Advanced

Answer:

- Sulfonylation : Nucleophilic attack by piperazine on sulfonyl chloride, followed by acid scavenging (e.g., triethylamine) .

- Thiazole Cyclization : Likely proceeds via Hantzsch thiazole synthesis (thiourea + α-haloketone intermediate) .

- Cross-Coupling : Suzuki-Miyaura coupling may link thiophene to thiazole (requires Pd catalysis; not explicitly cited but inferred from ) .

What strategies mitigate solubility challenges during in vitro assays?

Classification: Basic

Answer:

- Solvent Systems : Use DMSO for stock solutions (≤0.1% final concentration to avoid cytotoxicity) .

- Surfactants : Add Tween-80 or cyclodextrins for aqueous dispersion .

- Prodrug Design : Introduce phosphate esters or PEGylation to enhance hydrophilicity .

How is impurity profiling conducted during synthesis?

Classification: Basic

Answer:

- TLC/HPLC Monitoring : Track reaction progress and identify by-products (e.g., used TLC with Rf = 0.5 for product) .

- LC-MS : Characterizes impurities via fragmentation patterns .

- Elemental Analysis : Confirms purity (>98% C, H, N matching theoretical values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.